A-933548
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Overview
Description
A-933548 is a potent Calpain inhibitor for the Treatment of Alzheimer's Disease. This compound features enhanced selectivity versus related cysteine protease cathepsins, favorable microsomal stability, and efficacy in cellular assays
Scientific Research Applications
Scientific Research and Technology Development
- Science and Technology Synergism : Research in science, including chemical research, is driven by the development of novel materials, influenced by advancements in industry and technology. This includes the development of new materials in the electronics industry, like semiconductors, which evolved from vacuum tubes to chips, demonstrating the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Impact and Evaluation of Scientific Research
- Determining Scientific Impact : The impact of scientific research, including studies on compounds like A-933548, is often evaluated by the quality and quantity of peer-reviewed publications. However, not all collaborators contribute equally, suggesting the need for metrics like the A-index for a fairer and sharper evaluation of researchers' scientific caliber (Stallings et al., 2013).
Research Process and Ethical Considerations
- Ethical and Social Aspects in Scientific Research : The research process itself, possibly including studies on this compound, is an opportunity to address social concerns. This involves acknowledging the central role of scientific research in innovation and shaping technological trajectories (Schuurbiers & Fisher, 2009).
Data Management in Research
- Data Practices in Research : Effective data sharing and preservation are vital in the research process, impacting the progression of studies on various compounds and technologies. Barriers to data sharing are often rooted in the culture of the research process and the researchers themselves (Tenopir et al., 2011).
Role of Funding and Collaborations
- Funding and Collaborative Research : Funding and collaborative efforts are crucial in research, including the study of specific compounds. Financial support from organizations can significantly influence the direction and success of scientific research (Mouskeftaras et al., 2014).
Properties
CAS No. |
1037826-43-9 |
---|---|
Molecular Formula |
C25H21N5O3 |
Molecular Weight |
439.475 |
IUPAC Name |
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-(3-phenyl-1H-pyrazol-1-yl)nicotinamide |
InChI |
InChI=1S/C25H21N5O3/c26-23(32)22(31)21(16-17-8-3-1-4-9-17)28-25(33)19-12-7-14-27-24(19)30-15-13-20(29-30)18-10-5-2-6-11-18/h1-15,21H,16H2,(H2,26,32)(H,28,33) |
InChI Key |
YAJUREDVHDQEOI-UHFFFAOYSA-N |
SMILES |
O=C(NC(C(C(N)=O)=O)CC1=CC=CC=C1)C2=C(N3N=C(C4=CC=CC=C4)C=C3)N=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-933548; A933548; A 933548; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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